1-Allyl-3-azidoazetidine
Overview
Description
1-Allyl-3-azidoazetidine is a chemical compound with potential in scientific research. It belongs to the class of azetidines, which are immensely reactive and have significant importance in medicinal chemistry . Azetidines are considered remarkable due to their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .
Synthesis Analysis
The synthesis of azetidines, including this compound, is an important yet undeveloped research area . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A direct catalytic azidation of primary, secondary, and tertiary allylic alcohols affords the corresponding allylic azides in high to excellent yields and regioselectivities .Chemical Reactions Analysis
Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . The plausible mechanism for the formation of side product 3-alkoxyazetidines might involve an initial intramolecular nucleophilic displacement to yield a bicyclic aziridinium ion, which underwent alcoholysis (methanolysis or ethanolysis) .Scientific Research Applications
Synthesis of Potent Inhibitors for HIV
- HIV Inhibition : One study discusses the use of 3'-azidothymidine (AZT) derivatives, specifically highlighting the synthesis of AZT-derived 1,2,3-triazoles with submicromolar potencies against HIV-1. This demonstrates the potential of azido and azetidine derivatives in creating effective antiviral agents through structural modifications, such as introducing a bulky aromatic ring and the 1,5-substitution pattern on the triazole ring, which are key to antiviral activity (Sirivolu et al., 2013).
Bioisosteric Modifications for Antidepressants
- Antidepressant Development : Another research effort involved the exploration of 3-aminoazetidine derivatives by bioisosteric modification of 3-α-oxyazetidine, aiming to develop a broad-spectrum antidepressant. This work synthesized a series of novel 3-aminoazetidine derivatives and tested their inhibitory reuptake activities against serotonin, norepinephrine, and dopamine, demonstrating the versatility of azetidine derivatives in pharmaceutical development (Han et al., 2014).
Future Directions
Properties
IUPAC Name |
3-azido-1-prop-2-enylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-3-10-4-6(5-10)8-9-7/h2,6H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYLPTXUBMBGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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